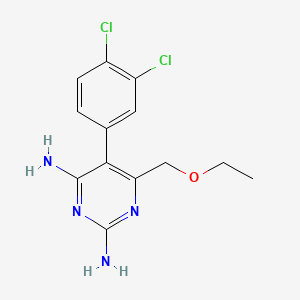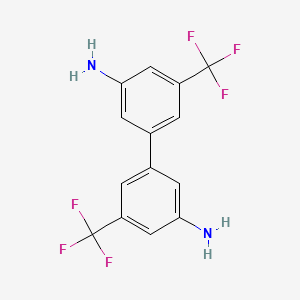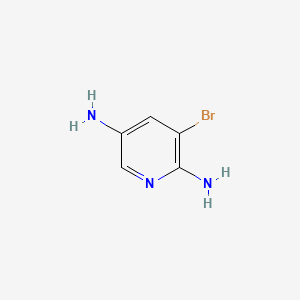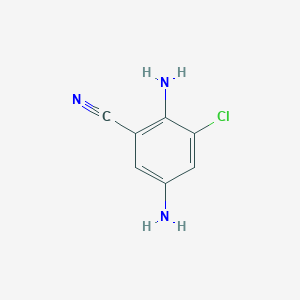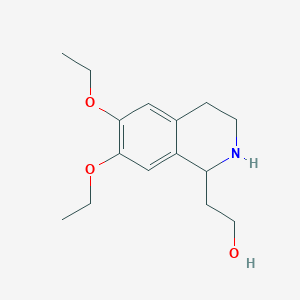
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol
説明
“(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol” is a chemical compound with the empirical formula C12H17NO3 and a molecular weight of 223.27 .
Molecular Structure Analysis
The SMILES string for “(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol” isCOC1=C(C=C2C(NCCC2=C1)CO)OC, which provides a textual representation of the compound’s structure .
科学的研究の応用
Synthesis and Chemical Reactivity
The compound has been synthesized through methods such as the Bischler-Napieralski method, showcasing its utility in creating complex chemical structures. For example, Awad et al. (2001) demonstrated the synthesis of 2-(6,7-diethoxy-3,4-dihydroisoquinolin-1-yl)acetonitrile, which reacts with various reagents to produce aryldiazenylpyrrolo[2,1-a]isoquinoline derivatives, indicating the compound's versatility in synthetic organic chemistry (Awad, Elwan, Hassaneen, Linden, & Heimgartner, 2001). Furthermore, Awad et al. (2002) explored new routes to fused isoquinolines, illustrating the compound's role in generating novel chemical entities with potential biological activities (Awad, Elwan, Hassaneen, Linden, & Heimgartner, 2002).
Potential Biological Activities
Although direct studies on "2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol" specifically were not identified, research on related tetrahydroisoquinoline derivatives provides insights into potential biological activities. For instance, derivatives have been evaluated for their antidepressant-like effects, suggesting that modifications of the isoquinoline core could yield compounds with significant therapeutic value. Dhir and Kulkarni (2011) investigated a related molecule's antidepressant-like effect, indicating the potential for exploring similar compounds for neuropsychiatric disorders (Dhir & Kulkarni, 2011).
Photophysical Properties
Research into the photophysical properties of isoquinoline derivatives, such as studies by Brambilla et al. (2021), suggests potential applications in developing polarity-sensitive fluorescent probes or advanced functional materials. These compounds exhibit strong fluorescence and wide Stokes shifts, indicating their usefulness in various spectroscopic and imaging applications (Brambilla, Giannangeli, Pirovano, Rossi, Caselli, & Abbiati, 2021).
Anticancer Potential
The isoquinoline scaffold has also been a focus of anticancer research. Redda et al. (2010) synthesized substituted tetrahydroisoquinolines as potential anticancer agents, underscoring the importance of the isoquinoline core in medicinal chemistry research for developing new therapeutic agents (Redda, Gangapuram, & Ardley, 2010).
作用機序
Target of Action
The primary targets of the compound “2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol” are currently unknown. The compound is structurally similar to other tetrahydroisoquinoline derivatives , which have been studied for their interactions with various biological targets.
Mode of Action
It’s possible that it may interact with its targets in a manner similar to other tetrahydroisoquinoline derivatives
Biochemical Pathways
Given the structural similarity to other tetrahydroisoquinoline derivatives
特性
IUPAC Name |
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-18-14-9-11-5-7-16-13(6-8-17)12(11)10-15(14)19-4-2/h9-10,13,16-17H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULIMDKKVQKHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)CCO)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588763 | |
| Record name | 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol | |
CAS RN |
955314-83-7 | |
| Record name | 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10588763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





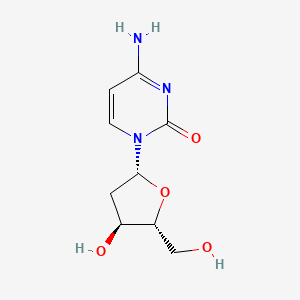
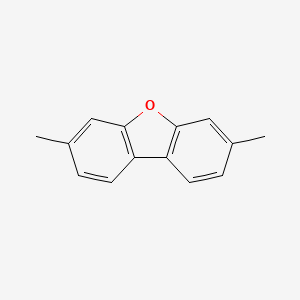
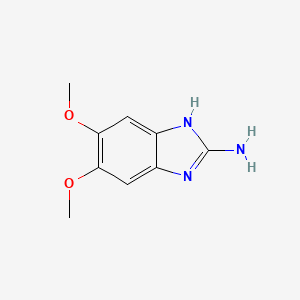
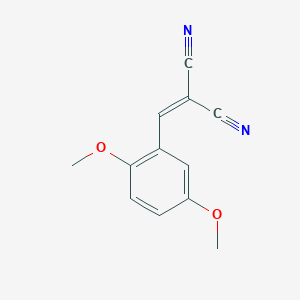


![Benzenesulfonylfluoride, 4-[[2,6-diamino-5-(3,4-dichlorophenyl)-4-pyrimidinyl]methoxy]-](/img/structure/B3025328.png)
